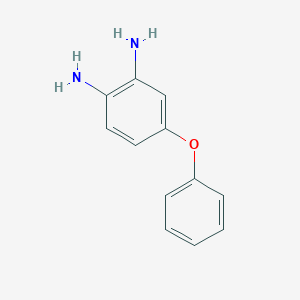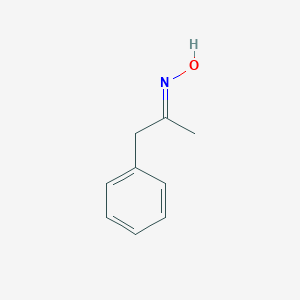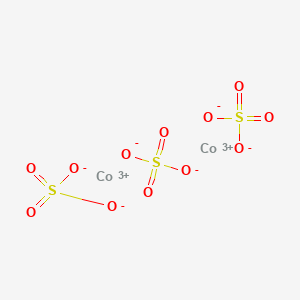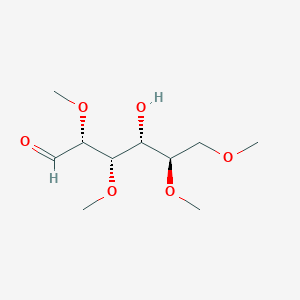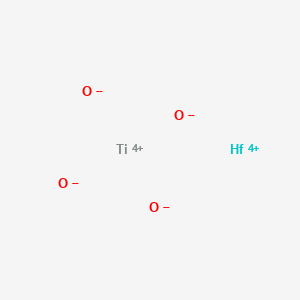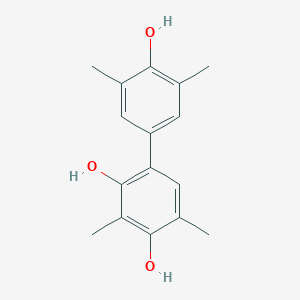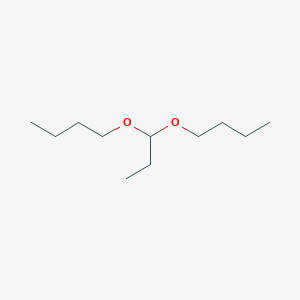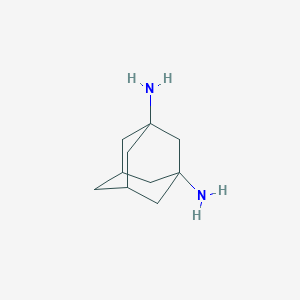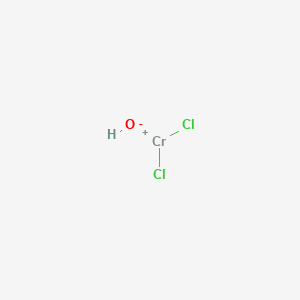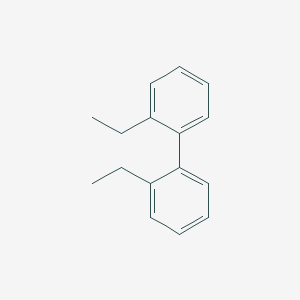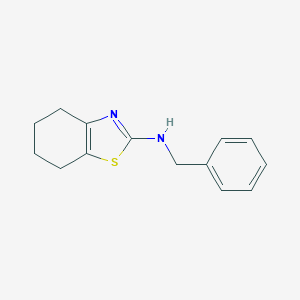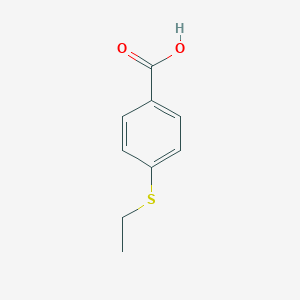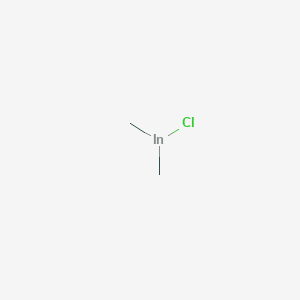
Tungsten oxide (W2O5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten oxide (W2O5) is a chemical compound that is widely used in various scientific research applications. It is a yellowish-white powder that is insoluble in water and has a high melting point. Tungsten oxide is a versatile material that has many potential applications in fields such as materials science, chemistry, and biomedicine.
Mécanisme D'action
The mechanism of action of tungsten oxide depends on its specific application. For example, as a photocatalyst, tungsten oxide absorbs light energy and uses it to split water into hydrogen and oxygen. As a gas sensor, tungsten oxide interacts with gas molecules to produce an electrical signal that can be measured. As an electrode material, tungsten oxide can store and release ions to produce a change in color or opacity.
Effets Biochimiques Et Physiologiques
Tungsten oxide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that tungsten oxide nanoparticles may have toxic effects on cells and tissues, and may cause oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Tungsten oxide has several advantages for use in lab experiments, including its stability at high temperatures and its ability to catalyze a wide range of chemical reactions. However, tungsten oxide nanoparticles can be difficult to synthesize and control, and their toxicity may limit their use in some applications.
Orientations Futures
There are many potential future directions for research on tungsten oxide, including the development of new synthesis methods, the investigation of its toxicity and biocompatibility, and the exploration of its potential applications in fields such as energy storage, drug delivery, and biomedicine. Additionally, further research is needed to understand the mechanism of action of tungsten oxide in various applications, and to optimize its performance for specific uses.
Méthodes De Synthèse
Tungsten oxide can be synthesized using various methods, including chemical vapor deposition, thermal decomposition, and sol-gel techniques. Chemical vapor deposition involves the reaction of a tungsten precursor with a reducing gas in a high-temperature environment. Thermal decomposition involves the heating of a tungsten compound to a high temperature to produce tungsten oxide. Sol-gel techniques involve the hydrolysis and condensation of tungsten-containing precursors in a solution to form a gel, which is then dried and calcined to produce tungsten oxide.
Applications De Recherche Scientifique
Tungsten oxide has many scientific research applications, including its use as a catalyst in chemical reactions, as a gas sensor, as an electrode material in electrochromic devices, and as a photocatalyst for water splitting. It is also used in the production of tungsten metal and tungsten carbide.
Propriétés
Numéro CAS |
12608-26-3 |
|---|---|
Nom du produit |
Tungsten oxide (W2O5) |
Formule moléculaire |
O3W-6 |
Poids moléculaire |
231.8 g/mol |
Nom IUPAC |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
Clé InChI |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
SMILES canonique |
[O-2].[O-2].[O-2].[W] |
Autres numéros CAS |
12608-26-3 39318-18-8 |
Description physique |
DryPowde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




